octa-2,4,6-trienal

Description

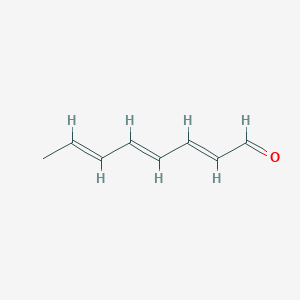

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E)-octa-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZGMJKUENNLQL-ICDJNDDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031032 | |

| Record name | 2,4,6-Octatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-31-3 | |

| Record name | 2,4,6-Octatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E,4E,6E)-octa-2,4,6-trienal: Chemical Properties, Synthesis, and Reactivity for Advanced Research

This guide provides a comprehensive technical overview of (2E,4E,6E)-octa-2,4,6-trienal, a polyunsaturated aldehyde with significant potential in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthetic pathways, reactivity profile, and potential applications of this highly conjugated molecule. The content is structured to provide not just procedural steps but also the underlying scientific principles that govern its behavior, ensuring a thorough understanding for both theoretical and practical applications.

Molecular Profile and Physicochemical Properties

(2E,4E,6E)-octa-2,4,6-trienal is a medium-chain fatty aldehyde characterized by an eight-carbon chain with three conjugated double bonds in the trans configuration and a terminal aldehyde functional group.[1] This extensive conjugation is the primary determinant of its chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (2E,4E,6E)-octa-2,4,6-trienal | [1] |

| Synonyms | 2,4,6-Octatrienal, (E,E,E)-2,4,6-Octatrienal | [2] |

| CAS Number | 17609-31-3 | [1] |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | Yellow Solid | |

| Storage | 2-8°C, under inert atmosphere, protected from light |

Spectroscopic Characterization

The extended π-system in (2E,4E,6E)-octa-2,4,6-trienal gives rise to distinct spectroscopic signatures. While detailed experimental spectra are not widely published, its features can be reliably predicted based on the principles of spectroscopic analysis for conjugated systems.

UV-Visible Spectroscopy

The presence of a long chain of conjugated double bonds dictates that the primary electronic transition will be a π → π* transition. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[3] This results in absorption at longer wavelengths (a bathochromic shift). For polyenes, each additional conjugated double bond can shift the absorption maximum (λmax) by approximately 30 nm.[3] Given that buta-1,3-diene (n=2) has a λmax of 217 nm, it is anticipated that octa-2,4,6-triene (n=3) would absorb at a significantly longer wavelength, likely in the range of 250-300 nm in a non-polar solvent. The aldehyde group, being a chromophore, would further shift this absorption to a longer wavelength.

Infrared (IR) Spectroscopy

The IR spectrum of (2E,4E,6E)-octa-2,4,6-trienal is expected to be characterized by the following key absorption bands:

-

C=O Stretch: A strong, sharp peak around 1685-1705 cm⁻¹, characteristic of an α,β-unsaturated aldehyde.

-

C=C Stretch: One or more medium-intensity peaks in the 1600-1650 cm⁻¹ region, corresponding to the conjugated double bonds.

-

=C-H Bending (trans): A strong peak near 960-990 cm⁻¹ due to the out-of-plane bending of the trans-alkene hydrogens.

-

C-H Stretch (Aldehyde): Two weak peaks are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be complex in the olefinic region (δ 5.5-7.5 ppm) due to the coupling between the vinyl protons. The aldehydic proton would appear as a doublet in the downfield region (δ 9.4-9.6 ppm) due to coupling with the adjacent vinyl proton. The terminal methyl group would be a doublet of doublets or a triplet in the upfield region (around δ 1.8-2.1 ppm).

¹³C NMR: The carbon spectrum would show eight distinct signals. The most downfield signal would be the carbonyl carbon (δ 190-195 ppm). The sp² hybridized carbons of the polyene chain would resonate in the δ 120-150 ppm region. The terminal methyl carbon would be the most upfield signal.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 122. Key fragmentation patterns would include the loss of the aldehyde group (-CHO) and successive losses of hydrocarbon fragments from the polyene chain.

Synthesis of (2E,4E,6E)-octa-2,4,6-trienal

The synthesis of polyenals like (2E,4E,6E)-octa-2,4,6-trienal can be achieved through classical organic reactions that are adept at forming carbon-carbon double bonds with stereocontrol. The Aldol condensation and the Wittig reaction are two of the most powerful methods for this purpose.

Synthesis via Iterative Aldol Condensation

The Aldol condensation is a fundamental C-C bond-forming reaction that can be used to build up unsaturated aldehyde systems.[4] An iterative approach, starting from simpler aldehydes, can construct the (2E,4E,6E)-octa-2,4,6-trienal backbone. The driving force for the dehydration of the initial aldol adduct is the formation of a highly conjugated system.[5]

Experimental Protocol: Generalized Aldol Condensation for Polyenal Synthesis

-

Enolate Formation: A suitable aldehyde or ketone is treated with a base (e.g., NaOH, LDA) in an appropriate solvent to generate the enolate.[6]

-

Nucleophilic Attack: The enolate is then reacted with another aldehyde (the electrophile). For the synthesis of (2E,4E,6E)-octa-2,4,6-trienal, a potential strategy would be the reaction of crotonaldehyde enolate with another molecule of crotonaldehyde.

-

Dehydration: The resulting β-hydroxy aldehyde (the aldol adduct) is often unstable and readily dehydrates upon heating or under acidic/basic conditions to yield the α,β-unsaturated product.[7]

-

Iteration: This process can be repeated to extend the conjugation.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Caption: Workflow for Aldol Condensation Synthesis.

Synthesis via the Wittig Reaction

The Wittig reaction is a highly versatile and reliable method for alkene synthesis, offering excellent control over the location of the double bond.[8][9] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[10] For synthesizing (2E,4E,6E)-octa-2,4,6-trienal, a stepwise approach using appropriate ylides and unsaturated aldehydes would be effective. Stabilized ylides generally favor the formation of (E)-alkenes.[10]

Experimental Protocol: Generalized Wittig Reaction for Polyenal Synthesis

-

Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the phosphorus ylide.

-

Reaction with Carbonyl: The ylide is then reacted with a suitable aldehyde (e.g., crotonaldehyde) in an anhydrous solvent like THF or ether. The reaction proceeds through a betaine or oxaphosphetane intermediate to form the alkene.[9]

-

Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. The desired polyenal is then purified, typically by column chromatography.

Caption: General workflow of the Wittig Reaction.

Chemical Reactivity and Mechanistic Insights

The reactivity of (2E,4E,6E)-octa-2,4,6-trienal is dominated by its two key structural features: the aldehyde functional group and the extended conjugated π-system.

Reactions at the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E)-octa-2,4,6-trienoic acid, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions to avoid over-oxidation.[11][12][13][14][15]

-

Reduction: Selective reduction of the aldehyde group to a primary alcohol, (2E,4E,6E)-octa-2,4,6-trien-1-ol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[16][17][18] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might also affect the conjugated double bonds.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), leading to the formation of secondary alcohols or other addition products. This is a classic 1,2-addition reaction.

Reactions Involving the Conjugated System

The conjugated system allows for reactions to occur not just at the immediate C=C bond (α,β to the carbonyl) but also at more distant positions through conjugate addition.

-

1,4-, 1,6-, and 1,8-Addition (Michael Addition): The extended conjugation makes the carbons at the 4, 6, and 8 positions electrophilic. Soft nucleophiles, such as amines, thiols, and Gilman reagents, tend to favor conjugate addition (1,4-, 1,6-, or 1,8-addition) over direct 1,2-addition to the carbonyl group.[19][20][21] This reaction is under thermodynamic control and preserves the stable carbonyl group.[19]

-

Diels-Alder Reaction: The conjugated triene system can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, to form six-membered rings.[22] This powerful reaction allows for the rapid construction of complex cyclic structures with high stereocontrol.

Caption: Reactivity profile of (2E,4E,6E)-octa-2,4,6-trienal.

Stability and Handling

Polyunsaturated aldehydes are known to be sensitive to light, heat, and oxygen. The extensive conjugation makes the molecule susceptible to polymerization and oxidation. Therefore, it is recommended to store (2E,4E,6E)-octa-2,4,6-trienal under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. Aldehydes, in general, can be irritants, and appropriate personal protective equipment (gloves, safety glasses) should be used during handling.

Potential Applications in Research and Drug Development

While specific biological activities of (2E,4E,6E)-octa-2,4,6-trienal are not extensively documented, the broader class of polyunsaturated aldehydes (PUAs) has garnered significant interest.

-

Natural Products and Chemical Ecology: PUAs are produced by diatoms as a defense mechanism against grazing by copepods, exhibiting cytotoxic and teratogenic effects.[23][24] This makes them interesting lead compounds for the development of novel antifouling agents or pesticides.

-

Pharmaceutical Synthesis: The high reactivity of the aldehyde and the conjugated system makes (2E,4E,6E)-octa-2,4,6-trienal a versatile building block in organic synthesis. It can be used to construct complex molecular architectures found in various natural products and active pharmaceutical ingredients.[6] The conjugated system is a common motif in biologically active molecules.

-

Material Science: The extended π-system suggests potential applications in the development of organic electronic materials, such as organic semiconductors or dyes.

Conclusion

(2E,4E,6E)-octa-2,4,6-trienal is a molecule with a rich and versatile chemical profile defined by its extended conjugation and aldehyde functionality. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for harnessing its potential in diverse fields ranging from natural product synthesis to materials science. This guide provides a foundational framework for researchers to design and execute experiments involving this and related polyunsaturated aldehydes, paving the way for future discoveries and applications.

References

- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

- Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Synthesis of 2-Alkylalk-2-enals via Aldol Condensation.

- Gómez, F., et al. (n.d.). Types and Distribution of Bioactive Polyunsaturated Aldehydes in a Gradient from Mesotrophic to Oligotrophic Waters in the Alborán Sea (Western Mediterranean). PubMed Central.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Smith, A. B., et al. (2017).

-

Khan Academy. (n.d.). Aldol condensation. Retrieved from [Link]

- Wiley-VCH. (n.d.). NMR Spectra and Molecular Structure.

- Maryanoff, B.E.; Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

-

Chemistry Stack Exchange. (2013). Why does NaBH4 reduce double bonds conjugated to carbonyl groups, while LiAlH4 does not?. Retrieved from [Link]

- Jo, S., & Lee, J. (2021). Evaluation of the effects of aldehydes on association colloid properties and oxidative stability in bulk oils. Food Chemistry, 338, 127778.

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]

- The Organic Chemistry Tutor. (2020, March 11).

- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from a chemical synthesis resource website.

- OrgoSolver. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC.

- IOC. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) [Video]. YouTube.

- ResearchGate. (2025). Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory.

-

Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

- SpectraBase. (n.d.). (2E,4E,6E)-octa-2,4,6-trienal.

-

PubChem. (n.d.). (2E,4E,6E)-octa-2,4,6-trienedial. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Transformation Tutoring. (2020, March 23). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products [Video]. YouTube.

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyunsaturated aldehyde. Retrieved from [Link]

- Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons [Video]. YouTube.

- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from a chemical synthesis resource website.

- Joy Oyebisi Tutoring. (2022, January 13). NaBH4 Reduction Mechanism (Organic Chemistry) [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

- BenchChem. (2025). The Evolving Landscape of Polyunsaturated Aldehydes: A Comparative Overview Centered on Deca-2,4,6,8-tetraenal.

-

PubChem. (n.d.). 2,4,6-Octatrienal. Retrieved from [Link]

- The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal.

- The Organic Chemistry Tutor. (2019, January 10). nucleophiles that do 1,2- or 1,4-additions [Video]. YouTube.

- Saha, M., et al. (2014). Accumulation of Polyunsaturated Aldehydes in the Gonads of the Copepod Acartia tonsa Revealed by Tailored Fluorescent Probes. PubMed Central.

-

PubChem. (n.d.). (E,E,E)-2,4,6-Octatriene. Retrieved from [Link]

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

-

PubChem. (n.d.). trans,cis,trans-2,4,6-Octatrien. Retrieved from [Link]

- ResearchGate. (n.d.). UV-Visible spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone.

- Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes.

-

PubChem. (n.d.). (2E,4Z,6E)-deca-2,4,6-triene. Retrieved from [Link]

Sources

- 1. 2,4,6-Octatrienal | C8H10O | CID 5283331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. Khan Academy [khanacademy.org]

- 5. Aldol Condensation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. orgosolver.com [orgosolver.com]

- 12. m.youtube.com [m.youtube.com]

- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 22. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 23. Polyunsaturated aldehyde - Wikipedia [en.wikipedia.org]

- 24. Accumulation of Polyunsaturated Aldehydes in the Gonads of the Copepod Acartia tonsa Revealed by Tailored Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

octa-2,4,6-trienal stereoisomers and their structures

An In-depth Technical Guide to the Stereoisomers of Octa-2,4,6-trienal for Researchers and Drug Development Professionals

Abstract

Octa-2,4,6-trienal, a conjugated polyenal, is a molecule of significant interest in organic synthesis and materials science. Its structure, featuring three carbon-carbon double bonds and an aldehyde functional group, gives rise to a rich stereochemical landscape. Understanding the distinct spatial arrangements, or stereoisomers, of this molecule is paramount for controlling reaction outcomes, predicting material properties, and designing targeted bioactive compounds. This guide provides a comprehensive exploration of the stereoisomers of octa-2,4,6-trienal, their structural elucidation through modern analytical techniques, and the methodologies for their separation.

Introduction to Octa-2,4,6-trienal

Octa-2,4,6-trienal is an organic compound with the chemical formula C₈H₁₀O and a molecular weight of 122.16 g/mol .[1][2] Its core structure consists of an eight-carbon chain containing three conjugated double bonds (a triene) and a terminal aldehyde group. This extensive conjugation is responsible for its chemical reactivity and chromophoric properties. The presence of multiple double bonds allows for the existence of several geometric isomers, each with a unique three-dimensional shape and distinct physicochemical properties.

The key to understanding the complexity of octa-2,4,6-trienal lies in the concept of stereoisomerism, specifically geometric isomerism around the C2=C3, C4=C5, and C6=C7 double bonds. Unlike its hydrocarbon analog, octa-2,4,6-triene which has six unique stereoisomers due to molecular symmetry, octa-2,4,6-trienal has eight.[3][4] The asymmetry introduced by the terminal aldehyde group versus the methyl group at the other end means that no two potential isomers are mirror images or superimposable through rotation.

The Stereoisomers of Octa-2,4,6-trienal

Geometric isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond. The substituents on each carbon of the double bond can be on the same side (Z, from the German zusammen) or on opposite sides (E, from the German entgegen).[5][6] Since octa-2,4,6-trienal has three such bonds, the total number of possible stereoisomers is 2³, which equals eight.

These eight stereoisomers are distinct chemical entities with the same molecular formula and connectivity but different spatial arrangements. Their systematic names are derived by assigning an E or Z configuration to each of the three double bonds.

Table 1: The Eight Geometric Isomers of Octa-2,4,6-trienal

| Isomer Number | Systematic Name | Configuration (C2, C4, C6) |

| 1 | (2E,4E,6E)-octa-2,4,6-trienal | E, E, E |

| 2 | (2E,4E,6Z)-octa-2,4,6-trienal | E, E, Z |

| 3 | (2E,4Z,6E)-octa-2,4,6-trienal | E, Z, E |

| 4 | (2E,4Z,6Z)-octa-2,4,6-trienal | E, Z, Z |

| 5 | (2Z,4E,6E)-octa-2,4,6-trienal | Z, E, E |

| 6 | (2Z,4E,6Z)-octa-2,4,6-trienal | Z, E, Z |

| 7 | (2Z,4Z,6E)-octa-2,4,6-trienal | Z, Z, E |

| 8 | (2Z,4Z,6Z)-octa-2,4,6-trienal | Z, Z, Z |

The all-E isomer, (2E,4E,6E)-octa-2,4,6-trienal, is generally the most thermodynamically stable due to reduced steric hindrance, adopting a more linear and extended conformation.[1][2] The all-Z isomer is typically the least stable. The varying geometries of these isomers directly influence their physical properties, such as melting point, boiling point, and solubility, as well as their spectroscopic signatures.

Visualization of Representative Isomers

To illustrate the structural differences, the all-E, all-Z, and a mixed-configuration isomer are depicted below.

Caption: Representative structures of octa-2,4,6-trienal stereoisomers.

Analytical Characterization and Separation Protocols

Distinguishing between and separating the stereoisomers of octa-2,4,6-trienal requires high-resolution analytical techniques. The choice of method is dictated by the need to probe the subtle differences in the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of geometric isomers in solution.[7][8] The key parameters for differentiation are the chemical shifts (δ) and the vicinal coupling constants (J) of the protons on the double bonds.

Expertise & Experience: The magnitude of the coupling constant between two protons on adjacent carbons of a double bond (³JHH) is highly dependent on the dihedral angle between them. For E (trans) isomers, the protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 11-18 Hz. For Z (cis) isomers, the syn-periplanar arrangement of protons leads to a smaller coupling constant, generally between 6-12 Hz.[7] This difference provides an unambiguous method for assigning the configuration of each double bond.

Trustworthiness: By systematically analyzing the coupling constants for the proton pairs at C2-C3, C4-C5, and C6-C7, the complete stereochemistry of the molecule can be determined. Two-dimensional NMR techniques, such as COSY, can further confirm the connectivity and coupling relationships.

Table 2: Predicted ¹H NMR Data for a Representative Isomer Pair

| Proton | (2E,4E)-Isomer (Predicted) | (2Z,4E)-Isomer (Predicted) | Key Differentiator |

| H2 (on C2) | δ ≈ 6.1-6.4 ppm, d | δ ≈ 6.0-6.3 ppm, d | Coupling constant J2,3 |

| H3 (on C3) | δ ≈ 7.0-7.3 ppm, dd | δ ≈ 6.8-7.1 ppm, dd | J2,3 ≈ 15 Hz for E, vs. J2,3 ≈ 10 Hz for Z |

| H-aldehyde | δ ≈ 9.5 ppm, d | δ ≈ 9.5 ppm, d | Highly deshielded and characteristic for aldehydes.[9][10][11] |

Note: These are approximate values. Actual chemical shifts depend on the solvent and the configuration of adjacent double bonds.

Chromatographic Separation

The separation of geometric isomers, which often have very similar polarities, presents a significant challenge. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Expertise & Experience: The key to a successful separation is enhancing the selectivity of the chromatographic system towards the different shapes of the isomers. While standard C18 columns can sometimes provide partial separation, specialized stationary phases are often required. Polymeric C30 columns, for instance, have demonstrated exceptional capability in resolving geometric isomers of long-chain polyenes like carotenoids.[12] These columns offer enhanced shape selectivity, allowing them to differentiate between the more linear E-isomers and the more bent Z-isomers.

Trustworthiness: A self-validating HPLC protocol involves using a photodiode array (PDA) detector to acquire UV-Vis spectra across each eluting peak. Although the isomers will have similar spectra due to the same chromophore, subtle shifts in λmax and spectral fine structure can provide additional evidence of peak purity and isomer identity.

Experimental Protocol: HPLC Separation of Octa-2,4,6-trienal Isomers

-

System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: A C30 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and methyl-tert-butyl ether (MTBE) is often effective.

-

Solvent A: Methanol

-

Solvent B: MTBE

-

-

Gradient Program:

-

0-10 min: 10% B

-

10-30 min: 10% to 50% B (linear gradient)

-

30-35 min: Hold at 50% B

-

35-40 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: PDA detector scanning from 250-450 nm. Monitor at the λmax of the trienal (approx. 300-340 nm).

-

Injection Volume: 10 µL.

This protocol provides a robust starting point; optimization of the gradient and solvent composition may be necessary to achieve baseline separation of all eight isomers.

Workflow for Isomer Identification and Separation

Caption: Experimental workflow for isomer separation and characterization.

Infrared (IR) Spectroscopy

While not the primary tool for differentiating geometric isomers, IR spectroscopy is essential for confirming the functional groups present in the molecule. The spectrum of any octa-2,4,6-trienal isomer will exhibit characteristic absorptions.

-

C=O Stretch: A strong absorption between 1685-1705 cm⁻¹. The conjugation with the triene system lowers this frequency from the typical value for saturated aldehydes (~1730 cm⁻¹).[9][10][11]

-

Aldehydic C-H Stretch: Two distinct, often weak, peaks around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of these is a definitive indicator of an aldehyde.[10][13]

-

C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region corresponding to the conjugated double bonds.

-

C-H Bending (Out-of-Plane): For E (trans) double bonds, a strong absorption is typically seen around 960-990 cm⁻¹. Z (cis) double bonds show a broader, weaker absorption around 675-730 cm⁻¹. This can sometimes be used to infer the predominant stereochemistry in a mixture.

Conclusion

The stereoisomers of octa-2,4,6-trienal represent a fascinating case study in geometric isomerism. With eight distinct spatial arrangements possible, a multi-technique analytical approach is essential for their definitive characterization and separation. ¹H NMR spectroscopy stands as the cornerstone for structural assignment through the analysis of vicinal coupling constants. Concurrently, advanced chromatographic methods, particularly HPLC with shape-selective stationary phases like C30, provide the means to isolate each isomer in a pure form. For researchers in drug development and materials science, the ability to synthesize, isolate, and characterize specific stereoisomers of octa-2,4,6-trienal is critical for harnessing their unique properties and advancing their respective fields.

References

-

Separation of Geometrical Carotenoid Isomers in Biological Extracts Using a Polymeric C30 Column in Reversed-Phase Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

-

Octa-2,4,6-triene - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. ResearchGate. [Link]

-

Draw the six stereoisomers of octa-2,4,6-triene. Pearson+. [Link]

-

Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

-

Octa 2 4 6 Triene Isomers. Scribd. [Link]

-

Solved 1a) Draw the six stereoisomers of octa-2,4,6-triene. Chegg.com. [Link]

-

NMR Spectroscopy of Dienes and Polyenes. ResearchGate. [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

E/Z (cis/trans) isomerism. Doc Brown's Chemistry. [Link]

-

E–Z notation. Wikipedia. [Link]

-

2,4,6-Octatrienal | C8H10O. PubChem. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

-

Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,4,6-Octatrienal | C8H10O | CID 5283331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Solved 1a) Draw the six stereoisomers of octa-2,4,6-triene. | Chegg.com [chegg.com]

- 5. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 6. E–Z notation - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. magritek.com [magritek.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

The Enigmatic Presence of Octa-2,4,6-trienal in the Plant Kingdom: A Technical Guide to its Hypothetical Biosynthesis, Analysis, and Biological Significance

Abstract

Octa-2,4,6-trienal, a C8 polyunsaturated aldehyde, represents a fascinating yet currently elusive molecule within the vast chemical arsenal of the plant kingdom. While its presence has not been definitively documented in plant tissues, the well-established biosynthetic machinery for similar volatile organic compounds (VOCs) provides a strong theoretical framework for its potential natural occurrence. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the hypothetical biosynthesis of octa-2,4,6-trienal in plants. We delve into the enzymatic cascades of the lipoxygenase (LOX) pathway, proposing a plausible route for its formation from less common fatty acid precursors. Furthermore, this guide provides detailed, field-proven methodologies for the extraction, identification, and quantification of long-chain unsaturated aldehydes from plant matrices, which are directly applicable to the search for and study of octa-2,4,6-trienal. We also extrapolate its potential biological activities, drawing parallels with structurally related aldehydes known to play crucial roles in plant defense and signaling. This document serves as a foundational resource to stimulate and guide future research into the intriguing possibility of octa-2,4,6-trienal's existence and function in plants.

Introduction: The Untapped Potential of Plant-Derived Aldehydes

Plants produce a vast and diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment.[1] Among these, aldehydes are a significant class of compounds known for their roles in plant defense, signaling, and as aroma constituents.[2][3] The biosynthesis of these reactive molecules is primarily governed by the lipoxygenase (LOX) pathway, which transforms polyunsaturated fatty acids into a variety of bioactive oxylipins, including aldehydes.[1][4] While the formation of C6 and C9 aldehydes from C18 fatty acids is well-documented, the existence and biosynthesis of their C8 counterpart, octa-2,4,6-trienal, remains a compelling scientific question. This guide provides a comprehensive technical overview of the theoretical basis for its natural occurrence and the practical approaches to its study.

Hypothetical Biosynthesis of Octa-2,4,6-trienal via the Lipoxygenase Pathway

The biosynthesis of aldehydes in plants is a well-orchestrated enzymatic process initiated by biotic or abiotic stress, leading to the release of free fatty acids from cell membranes.[4] The canonical LOX pathway, responsible for the production of "green leaf volatiles," utilizes C18 fatty acids like linoleic and linolenic acids.[1] However, the formation of a C8 aldehyde such as octa-2,4,6-trienal would necessitate a shorter-chain polyunsaturated fatty acid as a substrate.

We propose a hypothetical biosynthetic pathway for octa-2,4,6-trienal originating from a C16 polyunsaturated fatty acid, such as hexadecatrienoic acid (C16:3). The key enzymatic steps are outlined below:

-

Lipoxygenase (LOX) Action: A specific LOX enzyme would catalyze the dioxygenation of the C16 fatty acid at a specific carbon position to form a hydroperoxy fatty acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting unstable hydroperoxide would then be cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage would yield a C8 aldehyde (octa-2,4,6-trienal) and a corresponding C8 oxo-acid.

The specificity of the LOX and HPL enzymes for different fatty acid substrates and the regioselectivity of the initial oxygenation are critical determinants of the final aldehyde product. While this pathway is currently hypothetical for octa-2,4,6-trienal, it is mechanistically plausible based on our extensive understanding of the LOX pathway.[1][4]

Analytical Methodologies for the Detection and Quantification of Octa-2,4,6-trienal

The successful identification and quantification of octa-2,4,6-trienal in plant tissues hinge on the application of sensitive and specific analytical techniques. The volatile and reactive nature of aldehydes necessitates careful sample handling and extraction procedures.

Sample Preparation and Extraction

The choice of extraction method is critical to prevent the degradation of the target analyte and to minimize the co-extraction of interfering compounds.

Table 1: Comparison of Extraction Techniques for Plant Volatiles

| Extraction Technique | Principle | Advantages | Disadvantages |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatiles from the headspace above the sample onto a coated fiber. | Solvent-free, simple, sensitive, minimal sample preparation. | Fiber selectivity can introduce bias, potential for analyte displacement. |

| Solvent Extraction | Extraction of compounds into an organic solvent. | Comprehensive extraction, suitable for less volatile compounds. | Co-extraction of non-volatile matrix components, potential for analyte degradation, requires solvent removal step. |

| Steam Distillation | Separation of volatile compounds by passing steam through the plant material. | Effective for extracting essential oils. | High temperatures can cause thermal degradation of sensitive compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex plant extracts.

Protocol 1: HS-SPME-GC-MS Analysis of Plant Volatiles

-

Sample Preparation: Homogenize fresh plant tissue (e.g., leaves, flowers) in liquid nitrogen and transfer a known amount (e.g., 1 g) to a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated aldehyde) to the vial for quantification.

-

HS-SPME Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a defined time (e.g., 30 min).

-

GC-MS Analysis: Desorb the analytes from the SPME fiber in the hot GC injection port. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds. The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for sensitive quantification.

Potential Biological Significance of Octa-2,4,6-trienal in Plants

While the biological roles of octa-2,4,6-trienal in plants are yet to be discovered, we can infer its potential functions based on the known activities of other unsaturated aldehydes.

-

Plant Defense: Many aldehydes, particularly α,β-unsaturated aldehydes, exhibit antimicrobial and insecticidal properties.[5] Octa-2,4,6-trienal, with its extended conjugated system, is likely to be a reactive electrophile capable of interacting with and disrupting cellular macromolecules in pathogens and herbivores.[6]

-

Signaling Molecule: Volatile aldehydes can act as signaling molecules in plant-plant and plant-insect interactions.[2] They can prime defense responses in neighboring plants or attract natural enemies of herbivores.

-

Stress Response: The production of aldehydes is often induced by various abiotic stresses, suggesting a role in stress tolerance.[5]

Conclusion and Future Directions

The natural occurrence of octa-2,4,6-trienal in plants remains an open and intriguing question. This technical guide has provided a robust theoretical framework for its hypothetical biosynthesis and detailed practical methodologies for its detection and analysis. The exploration for this and other novel plant-derived aldehydes holds significant promise for the discovery of new bioactive compounds with potential applications in agriculture, medicine, and the fragrance industry. Future research should focus on screening a wide diversity of plant species, particularly those known to produce unusual fatty acids or volatile profiles, using the sensitive analytical techniques outlined herein. The eventual discovery and characterization of octa-2,4,6-trienal from a natural source would be a significant contribution to our understanding of plant biochemistry and chemical ecology.

References

-

The Oxylipin Biosynthetic Pathways in Plants. AOCS. (2019). [Link]

-

Biosynthesis and analysis of plant oxylipins. PubMed. (n.d.). [Link]

-

Understanding the role of oxylipins in Cannabis to enhance cannabinoid production. Frontiers. (n.d.). [Link]

-

Distinct Roles of Jasmonates and Aldehydes in Plant-Defense Responses. PLOS ONE. (2008). [Link]

-

Distinct roles of jasmonates and aldehydes in plant-defense responses. ResearchGate. (2008). [Link]

-

Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. National Center for Biotechnology Information. (2022). [Link]

-

Influence of different C8-oxylipins on their composition at different... ResearchGate. (n.d.). [Link]

-

Enzymology of the C8-Oxylipin Biosynthesis in Cyclocybe aegerita. JLUpub. (n.d.). [Link]

-

Distinct Roles of Jasmonates and Aldehydes in Plant-Defense Responses. National Center for Biotechnology Information. (2008). [Link]

-

2,4,6-Octatrienal. PubChem. (n.d.). [Link]

-

Types and Distribution of Bioactive Polyunsaturated Aldehydes in a Gradient from Mesotrophic to Oligotrophic Waters in the Alborán Sea (Western Mediterranean). National Center for Biotechnology Information. (2018). [Link]

-

2,4,6-Nonatrienal, (2E,4E,6E)-. PubChem. (n.d.). [Link]

Sources

- 1. Biosynthesis and analysis of plant oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct Roles of Jasmonates and Aldehydes in Plant-Defense Responses [escholarship.org]

- 3. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 4. aocs.org [aocs.org]

- 5. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of octa-2,4,6-trienal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for octa-2,4,6-trienal. As a fully conjugated polyenal, understanding its spectral characteristics is crucial for its identification, characterization, and utilization in various research and development applications, including organic synthesis and drug discovery. This document, structured with the senior application scientist in mind, delves into the causality behind the observed spectral features, providing a robust framework for both data interpretation and experimental design.

Introduction to octa-2,4,6-trienal: A Molecule of Interest

Octa-2,4,6-trienal, with the chemical formula C₈H₁₀O, is a polyunsaturated aldehyde.[1] Its extended system of conjugated double bonds and a terminal aldehyde group give rise to distinct spectroscopic signatures. The all-trans isomer, (2E,4E,6E)-octa-2,4,6-trienal, is of particular interest due to its well-defined stereochemistry, which simplifies spectral analysis. The insights derived from its spectroscopic data are foundational for confirming its synthesis, assessing its purity, and understanding its electronic structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For octa-2,4,6-trienal, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (2E,4E,6E)-octa-2,4,6-trienal is characterized by a series of signals in the olefinic and aldehydic regions, exhibiting complex splitting patterns due to proton-proton coupling along the polyene chain.

Experimental Protocol:

A detailed protocol for acquiring a high-resolution ¹H NMR spectrum of octa-2,4,6-trienal is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or more) to ensure a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Data Interpretation and Causality:

The chemical shifts and coupling constants are highly informative. The aldehydic proton is significantly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, appearing at the downfield end of the spectrum. The olefinic protons resonate in the region of 5-8 ppm, with their exact chemical shifts influenced by their position along the conjugated chain. The all-trans configuration results in large vicinal coupling constants (typically 12-16 Hz) between adjacent protons on the double bonds.

¹H NMR Data Summary for (2E,4E,6E)-octa-2,4,6-trienal:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CHO) | ~9.5 | d | ~8 |

| H2 | ~6.2 | dd | ~15, ~8 |

| H3 - H6 | ~6.0 - 7.5 | m | - |

| H7 | ~5.9 | m | - |

| H8 (CH₃) | ~1.8 | d | ~7 |

Note: The exact values can vary slightly depending on the solvent and the specific experimental conditions. The assignments are based on general principles of NMR spectroscopy for conjugated systems.

Visualization of ¹H NMR Assignments:

Caption: Molecular structure of octa-2,4,6-trienal with key ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to a series of singlets.

-

Set a wider spectral width (e.g., 0-220 ppm) to encompass the carbonyl carbon.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, although quantitative analysis is not the primary goal here.

-

A larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phasing and baseline correction. The chemical shift is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Causality:

The carbonyl carbon of the aldehyde is the most deshielded, appearing at the far downfield end of the spectrum (around 190 ppm). The sp² hybridized carbons of the polyene chain resonate in the olefinic region (100-150 ppm). The terminal methyl carbon is the most shielded, appearing at the upfield end of the spectrum. The extensive conjugation influences the chemical shifts of the olefinic carbons, leading to a spread of signals.

¹³C NMR Data Summary for (2E,4E,6E)-octa-2,4,6-trienal:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~193 |

| C2 - C7 (olefinic) | ~125 - 155 |

| C8 (CH₃) | ~18 |

Note: The exact values can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

Data Interpretation and Causality:

The mass spectrum of octa-2,4,6-trienal will show a molecular ion peak (M⁺) corresponding to its molecular weight (122.16 g/mol ).[1] The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for unsaturated aldehydes include α-cleavage (loss of the formyl radical, CHO) and cleavage of the polyene chain.

Predicted Mass Spectrometry Data for octa-2,4,6-trienal:

| m/z | Proposed Fragment |

| 122 | [M]⁺ (Molecular Ion) |

| 93 | [M - CHO]⁺ |

| 79 | [C₆H₇]⁺ |

| 65 | [C₅H₅]⁺ |

| 53 | [C₄H₅]⁺ |

| 41 | [C₃H₅]⁺ |

Visualization of a Plausible Fragmentation Pathway:

Caption: A simplified representation of a possible fragmentation pathway for octa-2,4,6-trienal in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.

Data Interpretation and Causality:

The IR spectrum of octa-2,4,6-trienal is dominated by strong absorptions corresponding to the C=O and C=C stretching vibrations. The conjugation of the carbonyl group with the polyene system lowers the C=O stretching frequency compared to a saturated aldehyde. The C-H stretching vibrations of the aldehyde and the olefinic and methyl groups are also observable.

Characteristic IR Absorption Bands for octa-2,4,6-trienal:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2900-3000 | C-H (sp² and sp³) stretch | Medium |

| ~2720 and ~2820 | C-H (aldehyde) stretch | Medium (often two bands) |

| ~1680 | C=O (conjugated aldehyde) stretch | Strong |

| ~1600-1650 | C=C (conjugated) stretch | Medium to Strong |

| ~970 | C-H bend (trans olefinic) | Strong |

Conclusion

The spectroscopic data of octa-2,4,6-trienal provides a detailed fingerprint of its molecular structure. The combination of NMR, MS, and IR spectroscopy allows for unambiguous identification and characterization. The principles and data presented in this guide serve as a valuable resource for researchers working with this and similar polyunsaturated systems, enabling a deeper understanding of their chemical properties and facilitating their application in scientific discovery.

References

-

PubChem. 2,4,6-Octatrienal. [Link]

-

SpectraBase. (2E,4E,6E)-octa-2,4,6-trienal. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Sources

The Biological Significance of Octa-2,4,6-trienal: A Technical Guide for Researchers

Abstract

Octa-2,4,6-trienal, a polyunsaturated aldehyde, is an intriguing molecule at the intersection of lipid metabolism, oxidative stress, and cellular signaling. As a volatile organic compound (VOC), it holds potential as a biomarker and signaling molecule in microbial communication. Its structural similarity to known bioactive compounds, such as 2,4,6-octatrienoic acid, suggests a significant, yet largely unexplored, role in mammalian physiology and pathology. This technical guide provides a comprehensive overview of the known and hypothesized biological significance of octa-2,4,6-trienal, with a focus on its origins from lipid peroxidation and its potential impact on key signaling pathways implicated in inflammation and cancer. We further present detailed, field-proven methodologies for its synthesis, detection, and biological assessment to empower researchers in drug discovery and development to further elucidate its functions.

Introduction: The Enigmatic Aldehyde

Octa-2,4,6-trienal (C8H10O) is a medium-chain fatty aldehyde characterized by a conjugated system of three double bonds, rendering it a reactive and biologically interesting molecule.[1][2] While its presence has been noted in various biological contexts, a comprehensive understanding of its significance has remained elusive. This guide aims to synthesize the current, albeit fragmented, knowledge and provide a forward-looking perspective on the research avenues for this compound.

The core hypothesis underpinning the biological relevance of octa-2,4,6-trienal is its origin from the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This process is a hallmark of oxidative stress, a condition implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3] Therefore, octa-2,4,6-trienal can be viewed as a potential effector molecule and biomarker of oxidative stress.

Genesis of a Bioactive Molecule: Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack PUFAs in cellular membranes. This cascade of events leads to the formation of a variety of reactive aldehydes, including α,β-unsaturated aldehydes like octa-2,4,6-trienal. The extended conjugation in octa-2,4,6-trienal enhances its reactivity, allowing it to readily interact with cellular nucleophiles such as proteins and DNA.

Experimental Workflow: Induction and Measurement of Lipid Peroxidation

Caption: Hypothesized activation of the NF-κB pathway by octa-2,4,6-trienal.

Regulation of Metabolism and Cell Fate: The PPARγ Connection

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. [4]The closely related compound, 2,4,6-octatrienoic acid, has been shown to be a potent activator of PPARγ, leading to antioxidant and anti-inflammatory effects, as well as promoting melanogenesis. [5][6][7]It is highly probable that octa-2,4,6-trienal, or its intracellular conversion to the corresponding acid, could also modulate PPARγ activity, thereby influencing a wide range of cellular processes, including cell proliferation and differentiation in cancer cells.

Signaling Pathway: Hypothesized PPARγ Modulation by Octa-2,4,6-trienal

Caption: Hypothesized modulation of PPARγ signaling by octa-2,4,6-trienal.

Methodologies for the Researcher

To facilitate the investigation of octa-2,4,6-trienal, this section provides detailed protocols for its synthesis, detection, and biological evaluation.

Synthesis of (2E,4E,6E)-Octa-2,4,6-trienal

A reliable source of pure octa-2,4,6-trienal is crucial for biological studies. The following is a representative synthetic protocol. [8][9] Protocol: Synthesis of (2E,4E,6E)-Octa-2,4,6-trienal

-

Step 1: Friedel-Crafts Acylation. Phloroglucinol is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce an acyl group.

-

Step 2: Aldol Condensation. The resulting acetophenone derivative is then subjected to a series of aldol condensations with acetaldehyde under basic conditions to build the polyene chain.

-

Step 3: Dehydration. The intermediate aldol products are dehydrated under acidic or basic conditions to form the conjugated double bonds.

-

Step 4: Purification. The final product is purified by column chromatography on silica gel.

Table 1: Reagents and Conditions for Synthesis

| Step | Reagents | Solvent | Conditions |

| 1 | Phloroglucinol, Acyl Chloride, AlCl3 | Dichloromethane | 0°C to rt, 4-6 h |

| 2 | Acetophenone derivative, Acetaldehyde, NaOH | Ethanol/Water | rt, 12-24 h |

| 3 | Intermediate aldol, p-Toluenesulfonic acid | Toluene | Reflux, 2-4 h |

| 4 | Crude product, Silica gel | Hexane/Ethyl Acetate | - |

Quantification in Biological Samples

Accurate quantification of octa-2,4,6-trienal in biological matrices is essential for understanding its physiological and pathological concentrations. A highly sensitive method using UHPLC-MS/MS after derivatization is recommended. [10] Protocol: Quantification by UHPLC-MS/MS

-

Sample Preparation: Homogenize tissue or cell pellets in a suitable solvent (e.g., methanol/water) containing an internal standard (e.g., a deuterated analog).

-

Derivatization: Add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to the homogenate to convert the aldehyde to its more stable and ionizable oxime derivative.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to purify the derivative.

-

UHPLC-MS/MS Analysis: Analyze the extracted sample using a reverse-phase UHPLC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 2: UHPLC-MS/MS Parameters

| Parameter | Value |

| UHPLC Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transitions | To be determined for the PFBHA-oxime derivative |

Assessment of Biological Activity

To investigate the hypothesized biological effects of octa-2,4,6-trienal, a series of in vitro assays can be employed.

Protocol: Cell Viability and Proliferation Assay

-

Cell Culture: Plate cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates.

-

Treatment: Treat cells with a dose-range of octa-2,4,6-trienal for 24, 48, and 72 hours.

-

MTT or WST-1 Assay: Add MTT or WST-1 reagent to the wells and incubate.

-

Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.

Protocol: NF-κB Activation Assay

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with octa-2,4,6-trienal with or without an inflammatory stimulus (e.g., LPS).

-

Nuclear Extraction: Isolate nuclear and cytoplasmic fractions.

-

Western Blotting: Perform Western blotting for NF-κB p65 in both fractions to assess nuclear translocation.

-

Reporter Assay: Alternatively, use a cell line stably transfected with an NF-κB luciferase reporter construct and measure luciferase activity.

Protocol: PPARγ Activation Assay

-

Reporter Assay: Utilize a cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Treatment: Treat the cells with octa-2,4,6-trienal.

-

Luciferase Assay: Measure luciferase activity to determine the extent of PPARγ activation.

Future Directions and Conclusion

The study of octa-2,4,6-trienal is a nascent field with immense potential. Future research should focus on:

-

Directly identifying and quantifying octa-2,4,6-trienal in biological tissues under various physiological and pathological conditions. This will establish its relevance as a biomarker.

-

Elucidating the specific molecular targets of octa-2,4,6-trienal and confirming its effects on the NF-κB and PPARγ pathways.

-

Investigating its role in microbial communication and its potential as an antimicrobial or signaling agent.

-

Evaluating its therapeutic potential in preclinical models of inflammatory diseases and cancer.

References

- Synthesis and Biological Evaluation of New Natural Phenolic (2E,4E,6E)-Octa-2,4,6-trienoic Esters. PubMed.

- The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis. MDPI.

- 2,4,6-Octatrienal | C8H10O | CID 5283331. PubChem.

- The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes

- The parrodiene derivative, 2,4,6-octatrienoic acid, acts as a novel promoter of melanogenesis and antioxidant defence in normal human melanocytes in situ and in vitro via PPAR gamma activation.

- Octa-2,4,6-trienal | CAS 16326-86-6 | SCBT. Santa Cruz Biotechnology.

- Modulation of NFκB signalling pathway by tocotrienol: A systematic review. Asia Pacific Journal of Clinical Nutrition.

- Modulation of NF-κB signaling pathway by tocotrienol in neurodegener

- Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflamm

- Markers of oxidant stress that are clinically relevant in aging and age-rel

- The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial-Mesenchymal Transition Process in Skin Carcinogenesis. PubMed.

- NF-κB pathway activation by Octopus peptide hydrolysate ameliorates gut dysbiosis and enhances immune response in cyclophosphamide-induced mice. PubMed.

- Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. MDPI.

- Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. PubMed.

- Antioxidant Activity during Tumor Progression: A Necessity for the Survival of Cancer Cells? MDPI.

- TODAY'S OXID

- Modulation of peroxisome proliferator-activated receptor gamma stability and transcriptional activity in adipocytes by resver

- Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics. NIH.

- Synthesis, Spectroscopic, Biological and DFT Studies of 2,4,6-Tris(4- Carboxyphenylimino-41-Formylphenoxy)-1,3,5-Triazine and it.

- The Role of Potential Oxidative Biomarkers in the Prognosis of Acute Ischemic Stroke and the Exploration of Antioxidants as Possible Preventive and Tre

- The non-canonical NF-κB pathway in immunity and inflamm

- Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice. PMC.

- Regulation of NF-κB by TNF Family Cytokines. PMC.

- Growth Inhibitory Effect of (E)-2,4-bis(p-hydroxyphenyl)-2-Butenal Diacetate through Induction of Apoptotic Cell Death by Increasing DR3 Expression in Human Lung Cancer Cells. PubMed Central.

- Quantitative optical coherence tomography angiography: A review. PMC.

- Quantification of Retinal Microvascular Density in Optical Coherence Tomographic Angiography Images in Diabetic Retinop

Sources

- 1. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial-Mesenchymal Transition Process in Skin Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Markers of oxidant stress that are clinically relevant in aging and age-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis | MDPI [mdpi.com]

- 6. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of New Natural Phenolic (2E,4E,6E)-Octa-2,4,6-trienoic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Octa-2,4,6-trienal in Lipid Peroxidation Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: The Landscape of Lipid Peroxidation: From Initiation to Aldehydic End-Products

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key contributor to cellular damage and the pathogenesis of numerous diseases[1][2]. Lipids, particularly polyunsaturated fatty acids (PUFAs) that are abundant in cellular membranes, are highly susceptible to oxidative attack by ROS. This process, known as lipid peroxidation, is a chain reaction that degrades lipids, compromises membrane integrity, and generates a cascade of reactive secondary products[3][4].

The mechanism of lipid peroxidation is classically divided into three distinct stages:

-

Initiation: The process begins when a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group in a PUFA, creating a carbon-centered lipid radical (L•)[4][5].

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction[3][5].

-

Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product. This can occur through the interaction of two peroxyl radicals or a peroxyl radical with another radical scavenger, such as an antioxidant[3].

While lipid hydroperoxides (LOOH) are the primary products, they are unstable and readily decompose, especially in the presence of transition metals, into a complex array of secondary products[3][6]. Among the most biologically significant of these are reactive aldehydes, including alkanals, 2-alkenals, and 2,4-alkadienals[7]. These electrophilic molecules are responsible for much of the downstream cellular damage associated with lipid peroxidation.

Section 2: Genesis and Chemical Profile of Octa-2,4,6-trienal

Octa-2,4,6-trienal (C₈H₁₀O) is a polyunsaturated, medium-chain fatty aldehyde that emerges from the oxidative degradation of PUFAs[8][9]. Its structure is characterized by an eight-carbon chain with three conjugated double bonds and a terminal aldehyde group, which confers significant chemical reactivity[9][10]. The formation of such α,β-unsaturated aldehydes is a hallmark of the decomposition of lipid hydroperoxides. The extended conjugation in octa-2,4,6-trienal makes it a potent electrophile, primed to react with cellular nucleophiles.

Caption: Formation of reactive aldehydes from PUFA peroxidation.

Section 3: The Michael Addition Reaction: A Core Mechanism of Covalent Modification

The high cytotoxicity of α,β-unsaturated aldehydes like octa-2,4,6-trienal is primarily driven by their ability to act as potent electrophiles in Michael-type addition reactions[11][12]. The conjugated double bond system delocalizes electrons, rendering the β-carbon susceptible to nucleophilic attack. This allows octa-2,4,6-trienal to form stable, covalent adducts with biological macromolecules, particularly proteins and DNA[13][14].

The primary nucleophilic targets within proteins are the side chains of specific amino acids:

-

Cysteine: The sulfhydryl group (-SH) is a potent nucleophile and readily reacts with α,β-unsaturated aldehydes[15].

-

Histidine: The imidazole ring is another key target for adduction.

-

Lysine: The ε-amino group (-NH₂) can also undergo Michael addition[16].

This covalent modification, often termed "protein carbonylation," can lead to profound structural and functional changes, including enzyme inhibition, disruption of protein-protein interactions, and the formation of protein aggregates[16]. Highly toxic aldehydes exert their cytotoxic effects predominantly through this mechanism of widespread protein damage[13].

Caption: Michael addition of an aldehyde to a protein cysteine residue.

Section 4: Cellular Consequences and Pathway Disruption

The adduction of octa-2,4,6-trienal to cellular proteins is not a random event but a trigger for a cascade of detrimental downstream effects that disrupt cellular homeostasis and signaling.

-

Depletion of Antioxidant Defenses: Glutathione (GSH), a critical intracellular antioxidant, contains a cysteine residue and is a primary target for adduction by electrophilic aldehydes. The depletion of the cellular GSH pool impairs the cell's ability to neutralize ROS, thereby exacerbating oxidative stress in a damaging feedback loop[13].

-

Inflammatory Signaling: Other lipid peroxidation products are known to modulate key inflammatory pathways. It is plausible that octa-2,4,6-trienal, through adduction to regulatory proteins like IκB kinase (IKK) or Keap1, could dysregulate the NF-κB and Nrf2 pathways, respectively, leading to a pro-inflammatory and pro-oxidative cellular state[17].

-

ER Stress and Unfolded Protein Response (UPR): Widespread protein modification can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR. Chronic ER stress is a known contributor to apoptosis.

-

Mitochondrial Dysfunction: Adduction to mitochondrial proteins can impair the electron transport chain, leading to reduced ATP production and increased ROS leakage, further fueling the cycle of oxidative damage[18].

These interconnected events illustrate how a single reactive aldehyde species can propagate damage throughout the cell, contributing to the pathologies of neurodegenerative diseases, cardiovascular disease, and cancer[19][20].

Caption: Cellular pathways impacted by Octa-2,4,6-trienal.

Section 5: Analytical Methodologies for Aldehyde Profiling

Accurate detection and quantification of specific aldehydes like octa-2,4,6-trienal in biological samples is critical for understanding their role in disease. While older, less specific methods exist, modern chromatographic techniques offer the required sensitivity and specificity.

| Method | Principle | Specificity | Sensitivity | Application |

| TBARS Assay | Spectrophotometric detection of a colored adduct formed between thiobarbituric acid (TBA) and malondialdehyde (MDA) at 532 nm. | Low (reacts with other aldehydes and biomolecules) | Moderate | General index of lipid peroxidation.[6] |

| p-Anisidine Value (PAV) | Spectrophotometric measurement of Schiff bases formed between p-anisidine and aldehydes, absorbing at 350 nm.[6] | Moderate (detects 2-alkenals and 2,4-dienals) | Low | Quality control for fats and oils. |

| HPLC-UV/FLD | Chromatographic separation followed by UV or fluorescence detection, often after derivatization (e.g., with DNPH).[7] | High | High | Quantification of specific known aldehydes. |

| GC-MS | Gas chromatographic separation followed by mass spectrometric detection, requiring derivatization to improve volatility.[21][22] | Very High | Very High | Comprehensive profiling and identification of known and unknown aldehydes. |

Protocol: Comprehensive Aldehyde Profiling by GC-MS

This protocol is based on a validated method for the simultaneous analysis of lipid peroxidation-derived aldehydes in biological samples, involving derivatization to pentafluorobenzyl (PFB)-oximes.[21][22]

1. Sample Homogenization & Internal Standard Spiking: a. Homogenize tissue samples (e.g., 100 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. c. Collect the supernatant and spike with an appropriate internal standard (e.g., a deuterated aldehyde) to correct for extraction efficiency and derivatization variability.

2. PFB-Oxime Derivatization: a. To 500 µL of the supernatant, add 500 µL of a 10 mM O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in PBS. b. Vortex the mixture and incubate at room temperature for 60 minutes to allow for the formation of PFB-oxime derivatives.

3. Extraction: a. Extract the PFB-oxime derivatives by adding 1 mL of hexane and vortexing vigorously for 2 minutes. b. Centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer to a clean vial. d. Repeat the extraction process on the aqueous layer and combine the hexane extracts. e. Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.

4. GC-MS Analysis: a. Reconstitute the dried residue in 50 µL of a suitable solvent (e.g., isooctane). b. Inject 1-2 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). c. Use a temperature program that effectively separates the aldehydes of interest (e.g., initial temp 60°C, ramp to 280°C). d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor the characteristic fragment ion for PFB-oximes at m/z 181, as well as specific molecular ions for each target aldehyde.[21]

5. Quantification: a. Generate a standard curve for each aldehyde of interest using authentic standards. b. Quantify the amount of each aldehyde in the sample by comparing its peak area relative to the internal standard against the standard curve.

Caption: Workflow for GC-MS based aldehyde quantification.

Section 6: Conclusion and Future Prospects

Octa-2,4,6-trienal represents a potent and reactive mediator of cellular damage initiated by lipid peroxidation. While less studied than aldehydes like 4-HNE, its highly conjugated structure suggests a significant capacity for disrupting cellular function through covalent adduction to proteins. Its role is not merely as a cytotoxic endpoint but as an active participant in propagating cellular stress, inflammation, and dysfunction.

For researchers and drug development professionals, understanding the pathways affected by octa-2,4,6-trienal and other reactive aldehydes opens new avenues for therapeutic intervention. Future research should focus on:

-

Target Identification: Utilizing advanced proteomics to identify the specific protein targets of octa-2,4,6-trienal in various disease models.

-

Biomarker Development: Assessing its utility as a specific biomarker for diseases characterized by high levels of lipid peroxidation.

-

Therapeutic Strategies: Designing novel therapeutics that can either specifically scavenge polyunsaturated aldehydes or protect their key protein targets from adduction, thereby mitigating the downstream consequences of oxidative stress.

By elucidating the precise role of these reactive species, the scientific community can move closer to developing more effective strategies to combat a wide range of oxidative stress-related diseases.

References

- Uchida, K. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 788, 35-42.

- Stadtman, E. R., & Levine, R. L. (2000). Modifications of proteins by polyunsaturated fatty acid peroxidation products. Proceedings of the National Academy of Sciences, 97(1), 36-41.

- Wu, J., & Gao, L. (2019). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Journal of Food Science and Nutrition, 5(1), 1-8.

- Domínguez, R., Pateiro, M., Gagaoua, M., Rosenvold, K., & Lorenzo, J. M. (2019).

-